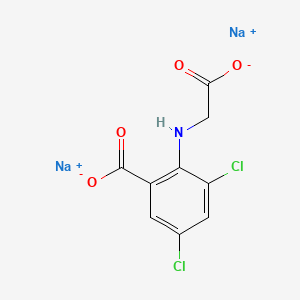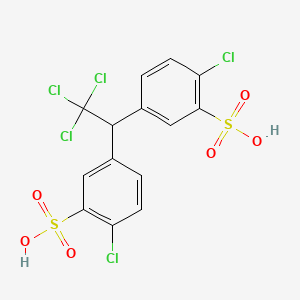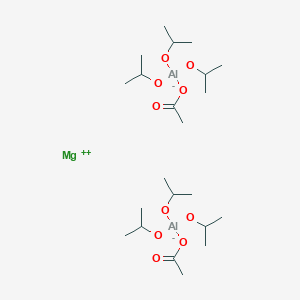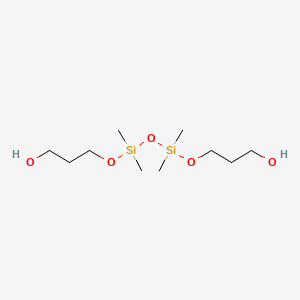
3,3'-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is an organosilicon compound known for its unique chemical properties and applications. It is a derivative of 1,1,3,3-tetramethyldisiloxane, which is widely used in various industrial and research settings due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl alcohol under the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
Chemical Reactions Analysis
Types of Reactions
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: It acts as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions to form various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum or palladium catalysts are often used.
Substitution: Reagents such as alkyl halides and bases are commonly employed.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organosilicon compounds, and substituted siloxanes .
Scientific Research Applications
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent, enhancing the mechanical and chemical stability of the materials it is incorporated into. The molecular targets and pathways involved include the interaction with hydroxyl groups and the formation of siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A precursor to the compound, known for its reducing properties.
1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Used in polymer chemistry for its cross-linking capabilities.
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxymethylene))dipyridine: Known for its applications in coordination chemistry .
Uniqueness
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is unique due to its dual functionality, allowing it to participate in both hydrosilylation and cross-linking reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
94158-22-2 |
|---|---|
Molecular Formula |
C10H26O5Si2 |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
3-[[3-hydroxypropoxy(dimethyl)silyl]oxy-dimethylsilyl]oxypropan-1-ol |
InChI |
InChI=1S/C10H26O5Si2/c1-16(2,13-9-5-7-11)15-17(3,4)14-10-6-8-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
PKRSWILRQBZEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCCCO)O[Si](C)(C)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


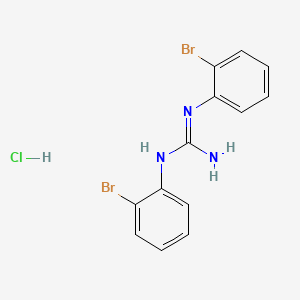
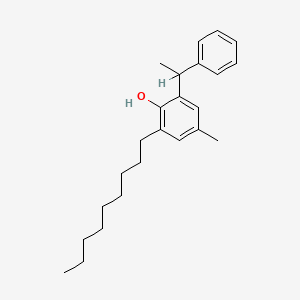

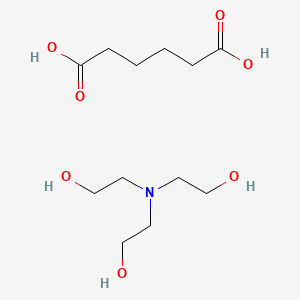

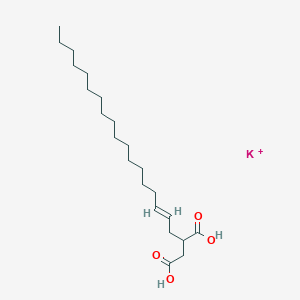
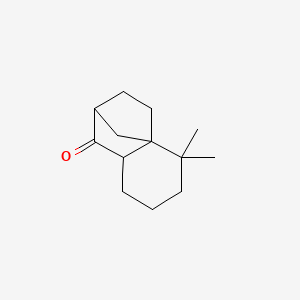
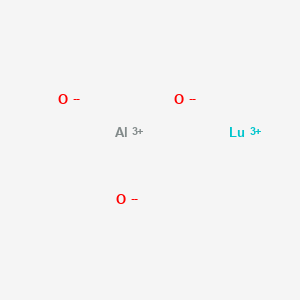
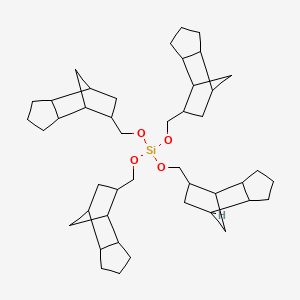

![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
